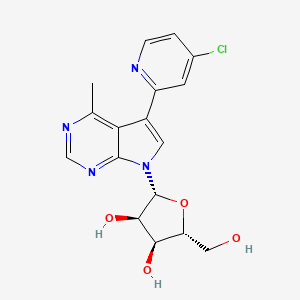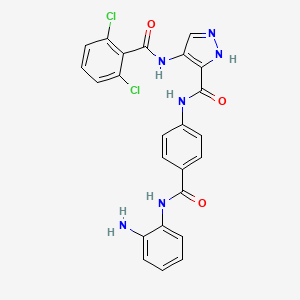
Fructo-oligosaccharide DP14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fructo-oligosaccharide DP14 is a type of fructo-oligosaccharide, which are oligosaccharides composed of fructose units. These compounds are found naturally in many vegetables and function as an energy reservoir in plants . Fructo-oligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall health .
Méthodes De Préparation
Fructo-oligosaccharides, including Fructo-oligosaccharide DP14, can be synthesized through enzymatic processes. The primary method involves the use of fructosyltransferase enzymes, such as β-D-fructofuranosidases or β-fructosyltransferases, which catalyze the transfer of fructose units to sucrose, forming β-(2→1) fructosyl-fructose linkages . Industrial production often employs microbial fermentation using fungi like Aspergillus, Aureobasidium, and Penicillium . The purification process involves techniques such as ion exchange resins, activated charcoal, and microbial treatments to remove impurities and increase the purity of the final product .
Analyse Des Réactions Chimiques
Fructo-oligosaccharides undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Fructo-oligosaccharide DP14 has a wide range of scientific research applications. In chemistry, it is used as a substrate in enzymatic studies to understand the mechanisms of fructosyltransferase enzymes . In biology, it is studied for its prebiotic effects, promoting the growth of beneficial gut bacteria and improving gut health . In medicine, it is investigated for its potential to reduce the risk and severity of gastrointestinal infections, inflammation, and metabolic disorders . In industry, it is used as a low-calorie sweetener and a functional ingredient in food products .
Mécanisme D'action
The mechanism of action of Fructo-oligosaccharide DP14 involves its fermentation by gut bacteria to produce short-chain fatty acids (SCFA) and modulation of bile acids . These metabolites interact with host metabolism, leading to various health benefits. The fermentation process stimulates the growth of beneficial bacteria, which in turn enhances gut health and immune function .
Comparaison Avec Des Composés Similaires
Fructo-oligosaccharide DP14 is similar to other fructo-oligosaccharides, such as inulin and oligofructose . These compounds share similar structures, consisting of fructose units linked by β-glycosidic bonds . this compound is unique due to its specific degree of polymerization, which can influence its prebiotic effects and functional properties . Other similar compounds include galactooligosaccharides and xylooligosaccharides, which also have prebiotic properties but differ in their monosaccharide composition and linkage types .
Propriétés
Formule moléculaire |
C104H180O62 |
|---|---|
Poids moléculaire |
2422.5 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-2-[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-2,3-dihydroxy-1,4-bis(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C104H180O62/c105-15-44-1-91(30-120,76(138)59(44)121)152-31-92(2-45(16-106)60(122)77(92)139)153-32-93(3-46(17-107)61(123)78(93)140)154-33-94(4-47(18-108)62(124)79(94)141)155-34-95(5-48(19-109)63(125)80(95)142)156-35-96(6-49(20-110)64(126)81(96)143)157-36-97(7-50(21-111)65(127)82(97)144)158-37-98(8-51(22-112)66(128)83(98)145)159-38-99(9-52(23-113)67(129)84(99)146)160-39-100(10-53(24-114)68(130)85(100)147)161-40-101(11-54(25-115)69(131)86(101)148)162-41-102(12-55(26-116)70(132)87(102)149)163-42-103(13-56(27-117)71(133)88(103)150)164-43-104(14-57(28-118)72(134)89(104)151)166-90-75(137)74(136)73(135)58(29-119)165-90/h44-90,105-151H,1-43H2/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90?,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+/m1/s1 |
Clé InChI |
VRVFELCUXPVWON-KPTRRDSGSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@]1(CO)OC[C@]2(C[C@@H]([C@H]([C@@H]2O)O)CO)OC[C@]3(C[C@@H]([C@H]([C@@H]3O)O)CO)OC[C@]4(C[C@@H]([C@H]([C@@H]4O)O)CO)OC[C@]5(C[C@@H]([C@H]([C@@H]5O)O)CO)OC[C@]6(C[C@@H]([C@H]([C@@H]6O)O)CO)OC[C@]7(C[C@@H]([C@H]([C@@H]7O)O)CO)OC[C@]8(C[C@@H]([C@H]([C@@H]8O)O)CO)OC[C@]9(C[C@@H]([C@H]([C@@H]9O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CO |
SMILES canonique |
C1C(C(C(C1(CO)OCC2(CC(C(C2O)O)CO)OCC3(CC(C(C3O)O)CO)OCC4(CC(C(C4O)O)CO)OCC5(CC(C(C5O)O)CO)OCC6(CC(C(C6O)O)CO)OCC7(CC(C(C7O)O)CO)OCC8(CC(C(C8O)O)CO)OCC9(CC(C(C9O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)



